2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one

Organic Synthesis Cross-Coupling Halogen Dance

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one is a heteroaromatic ketone building block featuring a bromothiophene moiety linked via an ethanone bridge to a furan ring. With a molecular formula of C10H7BrO2S and molecular weight of 271.13 g/mol , this compound serves as a versatile scaffold for medicinal chemistry and materials science applications requiring orthogonal reactivity at the bromo position and the ketone functionality.

Molecular Formula C10H7BrO2S
Molecular Weight 271.13
CAS No. 1247175-70-7
Cat. No. B2942986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one
CAS1247175-70-7
Molecular FormulaC10H7BrO2S
Molecular Weight271.13
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CC2=C(C=CS2)Br
InChIInChI=1S/C10H7BrO2S/c11-7-3-5-14-10(7)6-8(12)9-2-1-4-13-9/h1-5H,6H2
InChIKeyCHRRVDHUXFSIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one (CAS 1247175-70-7) Technical Baseline and Procurement Specification


2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one is a heteroaromatic ketone building block featuring a bromothiophene moiety linked via an ethanone bridge to a furan ring [1]. With a molecular formula of C10H7BrO2S and molecular weight of 271.13 g/mol [1], this compound serves as a versatile scaffold for medicinal chemistry and materials science applications requiring orthogonal reactivity at the bromo position and the ketone functionality [1]. Its physical state is an oil at room temperature [1], and it is commercially available from specialty chemical suppliers at research-grade purity (minimum 95%) .

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Critical Procurement Risks of Interchanging In-Class Analogs


Generic substitution within the class of brominated thiophene-furan ketones is scientifically invalid due to three non-negotiable structural dependencies: (1) the precise regiochemistry of the bromo substituent on the thiophene ring (position 3 vs. alternative sites) dictates reactivity in cross-coupling reactions and halogen dance transformations [1]; (2) the concurrent presence of both bromothiophene and furan heterocycles creates a unique electronic environment that cannot be replicated by mono-heterocyclic or alternative halogenated analogs [2]; and (3) the ethanone spacer length directly impacts molecular conformation and potential binding interactions, distinguishing this scaffold from its propenone (chalcone) and methanone (ketone) counterparts [2]. Substituting any of these features compromises synthetic route fidelity and biological target engagement.

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Quantified Differentiation Against Structural Analogs for Informed Procurement


2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Synthetic Versatility via Orthogonal α-Bromo and β-Ketone Functionality

This compound possesses a bromo substituent at the 3-position (β-position) of the thiophene ring, which is a critical differentiator for regioselective synthetic transformations. As established in mechanistic studies of bromothiophenes, the β-bromo position on 2-substituted thiophenes enables unique 'halogen dance' reactivity profiles that α-bromo isomers cannot undergo under identical LDA-promoted conditions [1]. Furthermore, the compound serves as a substrate for Pd-catalyzed direct heteroarylation, a reaction pathway unavailable to non-halogenated or inappropriately halogenated analogs [2]. This dual reactivity—serving as both a halogen dance precursor and a cross-coupling partner—is a class-level inference distinguishing 3-bromo-substituted thiophenes from their 2-bromo, 5-bromo, or chloro counterparts.

Organic Synthesis Cross-Coupling Halogen Dance Medicinal Chemistry

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Orthogonal Spectroscopic Fingerprint for Identity Verification and Purity Assurance

The compound's structural identity is unequivocally defined by its unique combination of spectroscopic signatures. The InChI Key (CHRRVDHUXFSIQS-UHFFFAOYSA-N) and canonical SMILES (C1=COC(=C1)C(=O)CC2=C(C=CS2)Br) provide a unique digital fingerprint that distinguishes it from all regioisomers and structural analogs [1]. The molecule exhibits a characteristic molecular weight of 271.13 g/mol and molecular formula C10H7BrO2S, which are distinct from chloro analogs (e.g., replacing Br with Cl yields MW 226.68 g/mol) or non-halogenated analogs (MW 192.23 g/mol) [1]. This orthogonal analytical fingerprint enables unambiguous identity verification during procurement and quality control, preventing costly errors arising from mislabeled or substituted materials.

Analytical Chemistry Quality Control Structural Elucidation Procurement

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Procurement-Grade Purity Baseline vs. Research-Grade Alternatives

Commercial availability of this compound is established with a documented minimum purity specification of 95% from reputable suppliers . This contrasts with typical research-grade building blocks where purity may range from 90% to 97% depending on supplier and lot. For procurement decisions, the 95% baseline provides a defined quality threshold that supports reproducible synthetic outcomes. While direct head-to-head purity comparisons with in-class analogs from the same supplier are not available in public literature, the existence of a commercial supply chain with defined purity is a practical advantage over custom-synthesized or less readily available analogs that lack validated purity profiles.

Procurement Supply Chain Purity Analysis Medicinal Chemistry

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Physical State Differentiation and Storage Considerations

This compound is supplied as an oil at room temperature, as documented by commercial sources [1]. This physical state is a critical differentiator from structurally similar heteroaromatic ketones that may exist as crystalline solids (e.g., many unsubstituted or symmetrically substituted analogs). The oily nature influences handling (requiring solvent dissolution for accurate weighing), storage (room temperature stability), and formulation (ease of incorporation into liquid reaction mixtures). The room temperature storage requirement [1] eliminates the need for cold-chain logistics, reducing procurement complexity and storage costs compared to analogs that require refrigeration or freezing.

Physicochemical Properties Formulation Storage Procurement

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Validated Application Scenarios Based on Structural Evidence


Regioselective Synthesis of β-Functionalized Thiophene-Furan Biheteroaryls via Pd-Catalyzed Direct Heteroarylation

The 3-bromo substituent on the thiophene ring enables this compound to serve as a coupling partner in palladium-catalyzed direct heteroarylation reactions, as supported by methodology developed for bromothiophene derivatives [1]. This application is inaccessible to non-halogenated thiophene-furan ketones and proceeds with distinct regioselectivity compared to 2-bromo or 5-bromo isomers. The resulting biheteroaryl products are valuable intermediates for medicinal chemistry programs targeting kinase inhibitors and other therapeutically relevant scaffolds [2].

Halogen Dance-Mediated Orthogonal Functionalization for Diversified Library Synthesis

The β-bromo thiophene moiety in this compound is a suitable substrate for LDA-promoted halogen dance transformations, a reactivity profile that has been systematically characterized for 2-substituted 3-bromothiophenes [1]. This enables sequential functionalization strategies where the bromo group can be migrated and subsequently trapped with electrophiles, providing access to regioisomeric products that cannot be obtained via direct electrophilic substitution. This differentiated reactivity is not observed with α-bromo or chloro analogs under identical conditions [1].

Heteroaromatic Ketone Building Block for Fragment-Based Drug Discovery (FBDD)

As a commercially available small molecule (MW 271.13 g/mol) with defined purity (≥95%), this compound meets the criteria for inclusion in fragment libraries for FBDD screening. The orthogonal combination of a bromothiophene (capable of halogen bonding and serving as a synthetic handle) and a furan ring (hydrogen bond acceptor) provides a unique pharmacophore footprint [1]. The ethanone linker offers conformational flexibility that distinguishes it from more rigid chalcone analogs. Its room temperature storage and oily physical state facilitate high-throughput liquid handling in screening workflows [2].

Quality Control and Identity Verification in Multi-Step Synthetic Campaigns

The unique InChI Key (CHRRVDHUXFSIQS-UHFFFAOYSA-N) and canonical SMILES string provide an unambiguous digital fingerprint for this compound [1]. This enables rigorous identity confirmation using NMR, LC-MS, or computational matching, which is essential for multi-step syntheses where intermediate misidentification can lead to costly downstream failures. Procurement from suppliers providing Certificates of Analysis with purity ≥95% ensures batch-to-batch consistency [2], a critical requirement for GLP and reproducible academic research.

Technical Documentation Hub

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